Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring system. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the esterification of 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is usually carried out at room temperature and monitored using techniques like NMR and HPLC to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods often include the use of large-scale reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amides or thioesters.
Scientific Research Applications
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
- 2,4,4-Trimethyl-8-methylene-1-oxaspiro[2.5]octane
Uniqueness
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both ethyl and methyl groups. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Biological Activity
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of interest due to its unique structural features and potential biological activities. The compound falls under the category of spiro compounds, which are characterized by their unique bicyclic structure where two rings share a single atom. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
The chemical structure of this compound can be represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C11H18O3 |
Molecular Weight | 198.26 g/mol |
CAS Number | 31045-09-7 |
LogP | 2.0413 |
These properties indicate a moderate lipophilicity, which may influence its biological interactions and absorption characteristics.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of spiro compounds, including this compound. Research has shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that spiro compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death and inhibition of tumor growth .
The mechanisms by which this compound exerts its biological effects may include:
- Inhibition of Cell Proliferation : Studies suggest that spiro compounds can disrupt cell cycle progression, particularly in cancer cells.
- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins have been observed in treated cells.
- Anti-inflammatory Effects : Some spiro compounds have shown the ability to reduce inflammatory markers, which could be beneficial in cancer therapy.
Case Study 1: In Vitro Cytotoxicity Assay
A study conducted on various cancer cell lines (e.g., HeLa, MCF-7) evaluated the cytotoxic effects of this compound. The results indicated an IC50 value indicative of significant cytotoxicity, particularly in breast cancer cells .
Case Study 2: Mechanistic Insights
In another investigation, the compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in colorectal cancer cells, suggesting a dual mechanism involving both cell cycle arrest and apoptosis induction .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
Parameter | Value |
---|---|
Absorption | Moderate |
Distribution | Lipophilic |
Metabolism | Hepatic |
Excretion | Renal |
These parameters indicate that while the compound may be well absorbed due to its lipophilicity, careful consideration must be given to its metabolism and excretion pathways.
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-4-9-7-5-6-8-12(9)11(2,15-12)10(13)14-3/h9H,4-8H2,1-3H3 |
InChI Key |
ZSCWFKBMKAYWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC12C(O2)(C)C(=O)OC |
Origin of Product |
United States |
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